molecular formula C13H14N2O B1672942 Harmaline CAS No. 304-21-2

Harmaline

Cat. No.: B1672942
CAS No.: 304-21-2
M. Wt: 214.26 g/mol
InChI Key: RERZNCLIYCABFS-UHFFFAOYSA-N
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Description

Harmaline is a fluorescent indole alkaloid belonging to the group of harmala alkaloids and beta-carbolines. It is the partly hydrogenated form of harmine. This compound is naturally found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca, traditionally brewed using Banisteriopsis caapi . This compound is known for its psychoactive properties and has been used in traditional medicine and rituals.

Mechanism of Action

Target of Action

Harmaline, a β-carboline alkaloid, primarily targets Histamine N-methyltransferase . This enzyme plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter .

In addition, this compound has been found to interact with TMexCD1-TOprJ1 , a multidrug resistance efflux pump in Klebsiella pneumoniae, a bacterium that can cause different types of healthcare-associated infections . This compound also acts as an inhibitor of DYRK1A , a kinase enzyme implicated in various cellular processes, including cell cycle regulation .

Mode of Action

This compound inhibits the activity of Histamine N-methyltransferase, thereby potentially affecting histamine-mediated physiological processes .

In the context of bacterial infections, this compound disrupts the function of the TMexCD1-TOprJ1 efflux pump in Klebsiella pneumoniae by interacting with its active residues . This interaction undermines the bacteria’s multidrug resistance, enhancing the efficacy of certain antibiotics .

As a DYRK1A inhibitor, this compound can block the cell cycle, reducing the number of cancer cells in both quiescent and invasive states .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to ameliorate cognition dysfunction by attenuating acetylcholinesterase activity, oxidative stress, and inflammation . This suggests that this compound may influence the cholinergic system and oxidative stress pathways.

Moreover, this compound can disrupt cell membrane integrity and cause metabolic homeostasis imbalance in Klebsiella pneumoniae, indicating its influence on bacterial cell wall synthesis and metabolic pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound undergoes metabolism to form harmalol

Result of Action

The action of this compound leads to several molecular and cellular effects. By inhibiting Histamine N-methyltransferase, it can potentially modulate histamine-mediated responses . Its disruption of the TMexCD1-TOprJ1 efflux pump enhances the efficacy of certain antibiotics against Klebsiella pneumoniae .

In the context of cancer, this compound’s inhibition of DYRK1A can lead to a reduction in the number of cancer cells . Furthermore, this compound has been found to lower aggregation-induced elevation in oxidative stress, slowing intracellular protein aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant source of this compound, Peganum harmala, grows in arid areas such as the Middle East and some provinces of China . The growth conditions of the plant may impact the concentration and bioactivity of this compound.

In the context of bacterial infections, the effectiveness of this compound can be influenced by factors such as the presence of other antibiotics and the specific strain of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmaline can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines . Another method includes the oxidation of this compound to harmine, followed by reduction to tetrahydroharmine . The demethylation of harmine also yields harmalol .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Peganum harmala. The seeds of Peganum harmala contain this compound, which can be extracted using solvents like ethyl acetate and sodium bicarbonate . The extract is then purified to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Harmaline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of this compound results in the formation of harmine, while reduction yields tetrahydroharmine . This compound can also undergo demethylation to produce harmalol .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Harmine

    Reduction: Tetrahydroharmine

    Demethylation: Harmalol

Comparison with Similar Compounds

Properties

IUPAC Name

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERZNCLIYCABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Record name harmaline
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041038
Record name Harmaline
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Harmaline
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Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble in water, alcohol, ether; quite soluble in hot alcohol, dilute acids, Soluble in chloroform, pyridine
Record name SID11533026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name HARMALINE
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

Three psychological active principles from the seeds of Peganum harmala L., harmine, harmaline and harmalol, showed vasorelaxant activities in isolated rat thoracic aorta preparations precontracted by phenylephrine or KCl with rank order of relaxation potency of harmine > harmaline > harmalol. The vasorelaxant effects of harmine and harmaline (but not harmalol) were attenuated by endothelium removal or pretreatment with a nitric oxide (NO) synthase Nomega-nitro-L-arginine methyl ester. In cultured rat aortic endothelial cells, harmine and harmaline (but not harmalol) increased NO release, which was dependent on the presence of external Ca2+. In endothelium-denuded preparations, pretreatment of harmine, harmaline or harmalol (3-30 microM) inhibited phenylephrine-induced contractions in a non-competitive manner. Receptor binding assays indicated that all 3 compounds interacted with cardiac alpha1-adrenoceptors with comparable affinities (Ki value around 31 - 36 microM), but only harmine weakly interacted with the cardiac 1,4-dihydropyridine binding site of L-type Ca2+ channels (Ki value of 408 microM). Therefore, the present results suggested that the vasorelaxant effects of harmine and harmaline are attributed to their actions on the endothelial cells to release NO and on the vascular smooth muscles to inhibit the contractions induced by the activation of receptor-linked and voltage-dependent Ca2+ channels. The vasorelaxant effect of harmalol was not endothelium-dependent.
Record name HARMALINE
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Color/Form

Orthorhombic bipyramidal prisms, tablets from methanol, rhombic octahedra from ethanol

CAS No.

304-21-2
Record name Harmaline
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Record name Harmaline
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Record name Harmaline
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

229-231 °C, 250 - 251 °C
Record name HARMALINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Harmaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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